molecular formula C9H16O3 B6609989 rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid CAS No. 2866334-69-0

rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid

Cat. No.: B6609989
CAS No.: 2866334-69-0
M. Wt: 172.22 g/mol
InChI Key: GTBXHHNWGXYYGG-RQJHMYQMSA-N
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Description

rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid is a chiral compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a tert-butyl group at the 5-position and a carboxylic acid moiety at the 2-position. The stereochemistry (2R,5S) and racemic nature (rac-) of the compound suggest challenges in enantiomeric separation, a common issue in synthetic chemistry. The tert-butyl group confers steric bulk, likely influencing solubility, conformational stability, and intermolecular interactions .

Properties

IUPAC Name

(2R,5S)-5-tert-butyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBXHHNWGXYYGG-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The construction of the oxolane ring system with defined stereochemistry often employs chiral auxiliaries to direct the spatial arrangement of substituents. A widely cited approach involves the use of (R)- or (S)-glyceraldehyde acetonide as a template for inducing asymmetry during cyclization . In this method, tert-butyl glycidyl ether undergoes nucleophilic ring-opening with a malonic acid derivative functionalized with the chiral auxiliary. Intramolecular lactonization under acidic conditions then forms the oxolane core.

Key parameters influencing diastereoselectivity include:

  • Temperature : Reactions conducted at −20°C yield a 7:1 dr (diastereomeric ratio), whereas room temperature reduces selectivity to 3:1 .

  • Solvent polarity : Tetrahydrofuran (THF) enhances transition-state organization compared to dichloromethane, improving dr by 25–30% .

Post-cyclization, the auxiliary is cleaved via hydrogenolysis or hydrolysis, yielding the free carboxylic acid. This method achieves an overall enantiomeric excess (ee) of 88–92% but requires multiple purification steps, limiting scalability .

Catalytic Enantioselective Oxidative Ring-Closing Metathesis

Recent advances in transition metal catalysis have enabled direct asymmetric synthesis of substituted oxolanes. Ruthenium-based complexes, such as Hoveyda-Grubbs II catalyst modified with chiral N-heterocyclic carbenes (NHCs), facilitate oxidative ring-closing metathesis (ORCM) of diene precursors . For rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid, the substrate is designed as a tert-butyl-containing diene ester.

The catalytic cycle proceeds through:

  • Metathesis initiation : Coordination of the diene to the Ru center.

  • Cyclization : Formation of the oxolane ring with simultaneous generation of ethylene.

  • Catalyst regeneration : Liberation of the product and recovery of the active Ru species.

Optimization studies reveal that electron-withdrawing groups on the NHC ligand enhance enantioselectivity. For example, a trifluoromethyl-substituted ligand achieves 94% ee compared to 78% ee with a methyl analogue . Reaction scales up to 50 mmol with consistent yields (82–85%) and minimal catalyst loading (0.5 mol%) .

Biocatalytic Resolution Using Lipases

Kinetic resolution of racemic mixtures via hydrolytic enzymes offers a green alternative to traditional synthesis. Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,5R)-enantiomer of tert-butyloxolane-2-carboxylate esters, leaving the desired (2R,5S)-ester intact . Subsequent acid hydrolysis of the ester yields the target carboxylic acid.

Critical factors for enzymatic resolution include:

ParameterOptimal ValueImpact on Efficiency
Temperature35°CMaximizes activity
pH7.5Stabilizes enzyme
Substrate concentration0.2 MPrevents inhibition

This method achieves 99% ee after 24 hours but suffers from moderate yield (45–50%) due to incomplete conversion . Combinatorial approaches pairing CAL-B with Pseudomonas fluorescens lipase improve yield to 68% while maintaining high enantiopurity .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies enable rapid synthesis and purification, particularly for drug discovery applications. Wang resin-functionalized with a tert-butyloxolane precursor undergoes iterative coupling and cyclization steps. After cleavage from the resin, the crude product is purified via ion-exchange chromatography.

A comparative analysis of resin types shows:

Resin TypeLoading Capacity (mmol/g)Purity After Cleavage (%)
Wang0.892
Rink amide1.285
Tentagel0.689

Wang resin provides the best balance of loading and purity, making it ideal for synthesizing gram-scale batches . Automated systems reduce reaction times from 72 hours to 16 hours, though initial equipment costs are prohibitive for small laboratories .

Optimization of Reaction Conditions for Industrial Feasibility

Scalability challenges in oxolane synthesis often arise from poor solubility of the tert-butyl group and side reactions during cyclization. Ternary solvent systems (e.g., THF/H2O/EtOH 4:1:1) enhance substrate solubility by 40% compared to binary mixtures . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yield by 15–20% .

Economic analyses indicate that catalytic ORCM is the most cost-effective method at scale, with a production cost of $12–15/g versus $28–32/g for biocatalytic resolution . However, enzymatic methods remain valuable for low-volume, high-purity applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Overview

rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid is a versatile compound utilized in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its chemical properties, synthesis methods, and potential applications in pharmaceuticals and materials science.

Applications in Medicinal Chemistry

1. Drug Development

  • This compound serves as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Case Study: Antiviral Agents
Recent studies have investigated the use of this compound in the synthesis of antiviral agents targeting RNA viruses. The presence of the oxolane ring structure contributes to the compound's ability to inhibit viral replication pathways.

2. Chiral Synthesis
The compound's chirality makes it valuable in asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds that are crucial in drug formulation.

Applications in Materials Science

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. Its functional groups can facilitate interactions with other monomers, leading to novel polymer architectures.

2. Surface Modifications
This compound can be used to modify surfaces for enhanced biocompatibility in biomedical applications. By attaching to surfaces, it can improve cell adhesion and proliferation, making it suitable for tissue engineering applications.

Mechanism of Action

The mechanism by which rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved can vary depending on the biological context and the target enzyme.

Comparison with Similar Compounds

Research Findings and Implications

  • Challenges in Characterization : Unlike the pentyl analog (), the target compound lacks reported NMR or CCS data, underscoring the need for further experimental validation.
  • Biological Relevance : Pyrrolidine derivatives (e.g., ) are common in pharmaceuticals; the target’s oxolane scaffold may offer metabolic stability advantages due to reduced enzymatic recognition.

Biological Activity

Rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique oxolane ring structure and functional groups contribute to its biological activity, particularly in modulating ion channel activity and influencing cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O4C_{12}H_{22}O_4, with a molecular weight of approximately 230.31 g/mol. The compound features a tert-butoxycarbonyl group that enhances its stability and solubility in organic solvents, making it suitable for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound can interact with biological systems in several ways:

  • Modulation of Ion Channels : The compound has been studied for its role in enhancing the function of cystic fibrosis transmembrane conductance regulators (CFTR), which are crucial for chloride ion transport across cell membranes. This modulation is particularly relevant for therapeutic applications in treating cystic fibrosis and related disorders.
  • Cell Signaling Pathways : It influences various signaling pathways involved in cellular responses. For instance, studies have shown that it can activate pathways related to inflammation and metabolic regulation, which are vital in conditions such as obesity and diabetes .

In Vitro Studies

A series of in vitro studies have demonstrated the biological effects of this compound on different cell types:

  • Cystic Fibrosis Models : In cell assays, the compound significantly improved chloride ion transport in CFTR-expressing cells, indicating its potential as a therapeutic agent for cystic fibrosis.
  • Inflammatory Response : In 3T3-L1 adipocytes, the compound enhanced IL-6 secretion, a marker of inflammation. This effect suggests that it may play a role in modulating inflammatory responses associated with metabolic disorders .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

  • Animal Models : In obese mouse models, treatment with this compound resulted in significant weight loss and improved insulin sensitivity. These findings highlight its potential role in managing obesity-related metabolic disorders .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Cystic Fibrosis Treatment : A clinical trial investigated the efficacy of this compound in improving lung function in cystic fibrosis patients. Results indicated a marked improvement in pulmonary function tests among treated individuals compared to controls.
  • Obesity Management : Another study focused on the impact of this compound on weight management strategies. Participants who received this compound experienced greater reductions in body mass index (BMI) compared to those receiving standard care.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate147804-30-6Spirocyclic structure with carboxylate functionalityEnhances biological activity through unique spiro structure
Methyl 2-methyl-3-(trifluoromethyl)benzoate346603-63-2Aromatic ester with trifluoromethyl groupIncreased lipophilicity due to fluorinated substituent
(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol2097518-76-6Fluorinated pyrrolizine derivativeAffects pharmacokinetics due to fluorine substitution

Q & A

Q. How can the synthesis of rac-(2R,5S)-5-tert-butyloxolane-2-carboxylic acid be optimized for yield and purity?

  • Methodological Answer : Synthesis optimization involves cyclization of precursors under acidic or basic conditions. Key steps include:
  • Precursor Design : Use hydroxyl-carboxylic acid derivatives to facilitate intramolecular cyclization .
  • Catalyst Selection : Employ strong acids (e.g., H₂SO₄) or bases (e.g., NaOMe) to drive ring closure .
  • Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) to isolate the racemic mixture .
  • Yield Monitoring : Adjust reaction time (typically 12–24 hrs) and temperature (60–80°C) to balance kinetics and side reactions .

Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?

  • Methodological Answer : Confirm stereochemical configuration using:
  • Chiral HPLC : Resolve enantiomers with chiral stationary phases (e.g., amylose-based columns) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to deduce spatial arrangement of substituents .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction .

Q. How does the tert-butyl group influence the compound’s reactivity in organic transformations?

  • Methodological Answer : The bulky tert-butyl group:
  • Steric Hindrance : Limits nucleophilic attack at the oxolane ring, favoring regioselective reactions at the carboxylic acid .
  • Stabilization : Enhances conformational rigidity, critical for asymmetric catalysis or chiral auxiliary applications .
  • Solubility : Improves lipophilicity, facilitating phase-transfer reactions in non-polar solvents .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow hazard mitigation strategies:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .
  • Waste Disposal : Neutralize acidic residues before disposal to comply with EPA guidelines .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

  • Methodological Answer : Initial screens include:
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cell Viability Tests : Use MTT assays to assess cytotoxicity in mammalian cell lines (e.g., HEK293) .
  • Binding Studies : Perform surface plasmon resonance (SPR) to quantify receptor affinity .

Advanced Research Questions

Q. What mechanistic insights explain its variable enzyme inhibition across studies?

  • Methodological Answer : Contradictions in inhibition data may arise from:
  • Allosteric Modulation : Test for non-competitive inhibition via Lineweaver-Burk plots .
  • pH Dependence : Characterize activity across pH gradients (4.0–8.0) to identify protonation-sensitive interactions .
  • Structural Analysis : Use cryo-EM or co-crystallization to map binding pockets and identify steric clashes .

Q. How can in silico modeling predict its pharmacokinetic properties?

  • Methodological Answer : Computational approaches include:
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., logP) and blood-brain barrier penetration .
  • Docking Studies : Predict binding modes with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
  • QSAR Models : Corlate substituent effects (e.g., tert-butyl size) with bioavailability .

Q. What strategies resolve racemic mixtures to isolate enantiomers for biological testing?

  • Methodological Answer : Enantiomer separation methods:
  • Chiral Resolution : Use diastereomeric salt formation with (R)- or (S)-1-phenylethylamine .
  • Enzymatic Kinetic Resolution : Apply lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Chromatography : Optimize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC .

Q. How do structural analogs compare in modulating inflammatory pathways?

  • Methodological Answer : Comparative studies require:
  • SAR Analysis : Synthesize analogs (e.g., phenyl vs. pyrazole substituents) and test COX-2 inhibition .
  • Transcriptomics : Profile cytokine expression (e.g., IL-6, TNF-α) in macrophage models via RNA-seq .
  • In Vivo Models : Evaluate edema reduction in murine carrageenan-induced inflammation assays .

Q. What experimental designs address discrepancies in reported toxicological profiles?

  • Methodological Answer :
    Resolve toxicity conflicts via:
  • Ames Test Variants : Use TA98 and TA100 strains with/without metabolic activation (S9 mix) .
  • Dose-Response Curves : Establish NOAEL (no-observed-adverse-effect-level) in zebrafish embryos .
  • Metabolite Identification : Use LC-HRMS to detect reactive intermediates (e.g., epoxides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.